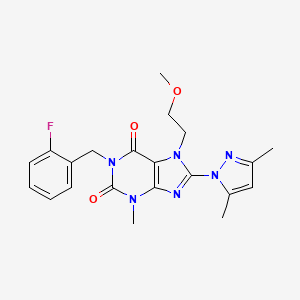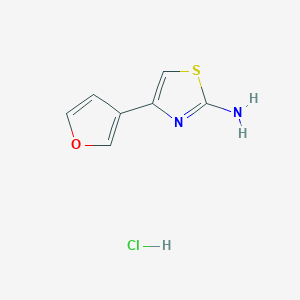![molecular formula C20H24N4O6S B2439631 Ethyl 2-[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate CAS No. 303970-68-5](/img/structure/B2439631.png)
Ethyl 2-[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a phenyl group attached to a propyl group, which is further attached to a purine ring. The purine ring is substituted with a methyl group and a sulfanylpropanoate group. The exact properties and uses of this compound would depend on its specific structure and the context in which it is used .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine ring system is planar and aromatic, while the attached groups would add steric bulk and could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the aromatic rings could influence its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
- The energy of Urbach (related to localized states) and the optical band gap constant were also calculated .
Polymer Blending and Optical Properties
Polymer Electrolytes
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. If it has promising biological activity, it could be studied further for potential use as a drug. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry .
Propiedades
IUPAC Name |
ethyl 2-[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-4-29-18(27)12(2)31-20-21-16-15(17(26)22-19(28)23(16)3)24(20)10-13(25)11-30-14-8-6-5-7-9-14/h5-9,12-13,25H,4,10-11H2,1-3H3,(H,22,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOVMOJFAVHUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2439548.png)


![(E)-[1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene][(3-chloro-2-fluorophenyl)methoxy]amine](/img/structure/B2439553.png)
![ethyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2439555.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2439560.png)
![3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B2439562.png)
![4-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2439564.png)
![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2439565.png)



